molecular formula C103H100F4N4O4S4 B13400239 Ieico-4F

Ieico-4F

Cat. No.: B13400239
M. Wt: 1662.2 g/mol
InChI Key: JNJCNYUQCFAGFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of IEICO-4F involves multiple steps, starting with the preparation of the electron-donating fused five-member-ring indaceno[1,2-b:5,6-b’]dithiophene (IDT) core. This core is then terminated by two electron-withdrawing units, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) . The reaction conditions typically involve the use of solvents such as chloroform and chlorobenzene . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

IEICO-4F undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IEICO-4F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of IEICO-4F involves its role as an electron acceptor in organic solar cells. The compound’s A-D-A structure facilitates efficient charge transfer and separation, leading to improved power conversion efficiency . The molecular targets include the donor polymers in the solar cell, and the pathways involved are related to the absorption and transfer of light energy.

Comparison with Similar Compounds

IEICO-4F is compared with other non-fullerene acceptors such as ITIC and IEICO-4Cl. Its unique features include:

Similar compounds include:

This compound stands out due to its unique combination of low band-gap and high efficiency, making it a valuable compound in the field of organic electronics.

Properties

IUPAC Name

2-[2-[[5-[15-[5-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCNYUQCFAGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H100F4N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1662.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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